SMIP004

Vue d'ensemble

Description

Applications De Recherche Scientifique

SMIP004 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of various chemical reactions and conditions.

Biology: this compound is employed in biological studies to understand its effects on cellular processes, particularly apoptosis.

Medicine: The compound is extensively studied for its potential therapeutic applications in cancer treatment.

Industry: this compound is used in the development of new drugs and therapeutic agents.

In Vivo

N-(4-butyl-2-methylphenyl)acetamide has been used in a variety of in vivo experiments to study its pharmacological effects. Studies have shown that N-(4-butyl-2-methylphenyl)acetamide has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been used to study the effects of the compound on the immune system and to investigate its potential as an anti-cancer agent.

In Vitro

N-(4-butyl-2-methylphenyl)acetamide has also been used in a variety of in vitro experiments to study its biochemical and physiological effects. Studies have shown that N-(4-butyl-2-methylphenyl)acetamide has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Other studies have shown that N-(4-butyl-2-methylphenyl)acetamide has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mécanisme D'action

Mode of Action

SMIP004 operates through a unique ubiquinone uncompetitive mechanism of inhibition . It binds to a distinct N-terminal region of the NDUFS2 subunit, leading to the rapid disassembly of Complex I . This interaction inhibits the activity of the complex, disrupting the normal flow of electrons through the electron transport chain .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, glucose limitation can enhance the cytotoxicity of this compound against cancer cells . Moreover, the compound’s effectiveness can be influenced by the microenvironment of the tumor, including factors such as oxygen and nutrient availability

Activité Biologique

N-(4-butyl-2-methylphenyl)acetamide has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Biochemical and Physiological Effects

N-(4-butyl-2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the androgen receptor, which is involved in the regulation of male hormones.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-butyl-2-methylphenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound with a variety of applications in scientific research. However, there are some limitations to using N-(4-butyl-2-methylphenyl)acetamide in laboratory experiments. It is a highly volatile compound, and it is toxic if ingested.

Orientations Futures

The potential applications of N-(4-butyl-2-methylphenyl)acetamide are still being explored. Future research could focus on the development of new synthetic methods for the production of N-(4-butyl-2-methylphenyl)acetamide, as well as the development of new pharmaceuticals based on the compound. Additionally, further research could be done to investigate the potential therapeutic applications of N-(4-butyl-2-methylphenyl)acetamide, such as its use in the treatment of cancer and other diseases. Finally, research could be done to investigate the potential toxic effects of N-(4-butyl-2-methylphenyl)acetamide and to develop methods of minimizing its toxicity.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

SMIP004 is known to interact with several key enzymes and proteins within the cell. It inhibits the NADH:ubiquinone oxidoreductase (complex I) of the mitochondrial electron transport chain . This interaction is unique as it involves an uncompetitive mechanism of inhibition . Additionally, this compound has been identified as a SKP2 E3 ligase inhibitor, which leads to the stabilization of p27, a protein involved in cell cycle regulation .

Cellular Effects

This compound has been shown to have profound effects on various types of cells, particularly cancer cells. It selectively induces apoptosis in human prostate cancer cells . In breast cancer cells, this compound treatment inhibits oxygen consumption and metabolically induced aerobic glycolysis, as well as oxidative stress . This leads to an enhanced anti-cancer activity in 3D culture compared to 2D monolayer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with mitochondrial complex I and SKP2. It inhibits complex I through a unique ubiquinone uncompetitive mechanism of inhibition that involves a distinct N-terminal region of the catalytic subunit NDUFS2 . This leads to rapid disassembly of complex I . As a SKP2 inhibitor, this compound downregulates SKP2 and stabilizes p27, thereby inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to have a potent inhibitory effect on the growth of prostate and breast cancer xenografts in mice . It induces cell apoptosis and inhibits DNA-damage response, showing remarkable inhibitory effects after radiation in breast cancer .

Metabolic Pathways

This compound is involved in the mitochondrial electron transport chain where it inhibits the NADH:ubiquinone oxidoreductase (complex I) . This interaction disrupts the normal flow of electrons within the chain, affecting ATP production and leading to increased production of reactive oxygen species .

Méthodes De Préparation

La synthèse de SMIP004 implique la réaction de la 4-butyl-2-méthylaniline avec l'anhydride acétique dans des conditions contrôlées. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane, en présence d'une base comme la pyridine pour faciliter la réaction. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

SMIP004 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits d'oxydation. Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : La réduction de this compound peut être réalisée à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de diverses réactions et conditions chimiques.

Biologie : this compound est utilisé dans les études biologiques pour comprendre ses effets sur les processus cellulaires, en particulier l'apoptose.

Médecine : Le composé est largement étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer.

Industrie : this compound est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité du complexe I mitochondrial, en ciblant spécifiquement la sous-unité NDUFS2. Cette inhibition entraîne une diminution de la production d'ATP, ce qui entraîne une augmentation du stress oxydatif et de l'apoptose dans les cellules cancéreuses. Le composé régule également à la baisse SKP2, une protéine impliquée dans la régulation du cycle cellulaire, et stabilise p27, un inhibiteur de la kinase dépendante de la cycline .

Comparaison Avec Des Composés Similaires

SMIP004 est unique dans son mécanisme d'action par rapport à d'autres composés similaires. Alors que des composés comme la piériciadine A inhibent également le complexe I mitochondrial, ils le font par un mécanisme compétitif de l'ubiquinone. En revanche, this compound inhibe le complexe I par un mécanisme non compétitif de l'ubiquinone, ce qui en fait un inhibiteur plus sélectif et plus puissant . Des composés similaires comprennent :

Piériciadine A : Un inhibiteur compétitif de l'ubiquinone du complexe I mitochondrial.

Roténone : Un autre inhibiteur du complexe I mitochondrial, mais avec un mécanisme d'action différent.

Propriétés

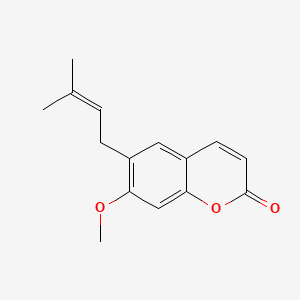

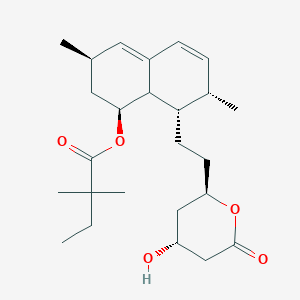

IUPAC Name |

N-(4-butyl-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMECVBUGMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372672 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-00-3 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-butyl-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)